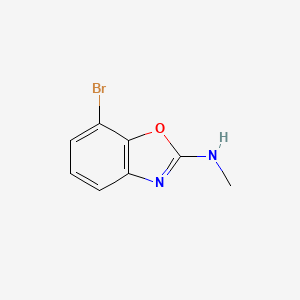

7-bromo-N-methyl-1,3-benzoxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

7-bromo-N-methyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11) |

InChI Key |

GJYJDVGYKFTNRW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(O1)C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzoxazole (B165842) Core Synthesis

The formation of the benzoxazole ring system is a cornerstone of many synthetic routes. Several well-established methods have been developed, each with its own advantages and substrate scope.

Cyclization Reactions of 2-Aminophenols

The most prevalent method for constructing the benzoxazole core involves the cyclization of ortho-aminophenols with a one-carbon synthon. This can be achieved using a variety of reagents.

With Cyanating Agents: The reaction of 2-aminophenols with cyanating agents like cyanogen (B1215507) bromide (CNBr) or less hazardous alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) provides a direct route to 2-aminobenzoxazoles. mdpi.comacs.org While effective, the high toxicity of CNBr has led to the development of safer protocols using reagents like NCTS in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). mdpi.com

With Isocyanates or Isothiocyanates: 2-Aminophenols react with isocyanates to form an intermediate urea (B33335) derivative, which then undergoes intramolecular cyclization to yield 2-aminobenzoxazoles. Similarly, isothiocyanates can be used to form a thiourea (B124793) intermediate, which can be cyclized, for instance, through an iodine-mediated oxidative cyclodesulfurization. nih.gov

With Other Carbonyl Precursors: A wide range of carbonyl compounds and their derivatives can serve as the one-carbon component in the cyclization with 2-aminophenols. These include aldehydes, carboxylic acids, and orthoesters. nih.govnih.gov The reaction of 2-aminophenols with aldehydes, for example, is a common method to produce 2-substituted benzoxazoles. nih.gov

Table 1: Comparison of Reagents for Cyclization of 2-Aminophenols

| Reagent Type | Specific Example(s) | Key Features |

| Cyanating Agents | Cyanogen bromide (CNBr), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Direct route to 2-aminobenzoxazoles. NCTS is a safer alternative to the highly toxic CNBr. mdpi.comacs.org |

| Isocyanates/Isothiocyanates | Methyl isocyanate, Phenyl isothiocyanate | Forms urea or thiourea intermediates followed by cyclization. nih.gov |

| Carbonyl Precursors | Aldehydes, Carboxylic acids, Orthoesters | Versatile method for introducing various substituents at the 2-position of the benzoxazole ring. nih.govnih.gov |

Approaches from Benzoxazole-2-thiols via Smiles Rearrangement

An alternative strategy for the synthesis of 2-aminobenzoxazoles involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be initiated from benzoxazole-2-thiols. mdpi.com The process typically involves the S-alkylation of the benzoxazole-2-thiol, followed by the nucleophilic attack of a nitrogen atom at the C2 position of the benzoxazole ring, leading to the formation of a spiro intermediate. Subsequent rearomatization and hydrolysis afford the N-substituted 2-aminobenzoxazole (B146116). mdpi.com This metal-free approach offers a wide scope for the introduction of various amine substituents. mdpi.com

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in the synthesis of benzoxazoles. These methods often involve the coupling of a 2-aminophenol (B121084) with a suitable partner, followed by an intramolecular cyclization. For instance, palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols can yield 2-arylbenzoxazoles. Another approach involves the palladium-catalyzed reaction between o-aminophenol and isocyanides to furnish 2-aminobenzoxazoles. jocpr.com These methods benefit from the high efficiency and functional group tolerance often associated with palladium catalysis.

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For benzoxazole synthesis, this has translated into the use of greener catalysts, solvents, and energy sources. nih.gov Examples include the use of solid acid catalysts like fly ash, which can be easily recovered and reused. nih.gov Iodine-mediated oxidative cyclodesulfurization in less hazardous solvents is another green approach for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives from aminophenols and isothiocyanates. nih.gov The use of ultrasound irradiation has also been explored as a means to promote the synthesis of benzoxazole derivatives under milder conditions and in shorter reaction times.

Targeted Synthesis of 7-Bromo-N-methyl-1,3-benzoxazol-2-amine

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise introduction of both the N-methylamino group at the C2 position and a bromine atom at the C7 position.

Introduction of Bromine at the C7 Position

The regioselective introduction of a bromine atom at the C7 position of a pre-formed N-methyl-1,3-benzoxazol-2-amine or a related benzoxazole derivative is a key challenge. The electronic nature of the benzoxazole ring system and the directing effects of existing substituents will influence the position of electrophilic aromatic substitution.

Recent research has demonstrated that transition metal catalysis can achieve regioselective halogenation of benzoxazole derivatives. Specifically, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimides has been shown to selectively occur at the C7-position. rsc.orgresearchgate.net This C7-halogenation is proposed to proceed through a single-electron-transfer (SET) radical process. rsc.org While this methodology has been reported for 2-aryl derivatives, it provides a promising starting point for the development of a C7-bromination protocol for 2-(N-methylamino)benzoxazoles.

Alternatively, the synthesis could commence from a pre-brominated 2-aminophenol derivative, specifically 2-amino-6-bromophenol (B1283759). Cyclization of this precursor with a suitable reagent to introduce the N-methylamino group would directly lead to the desired this compound. This approach circumvents the need for a potentially challenging regioselective bromination step on the assembled benzoxazole ring.

Table 2: Potential Strategies for the Synthesis of this compound

| Strategy | Description | Key Considerations |

| Late-Stage C7-Bromination | Synthesis of N-methyl-1,3-benzoxazol-2-amine followed by regioselective bromination at the C7 position, potentially using a transition metal catalyst. rsc.org | Requires development of a C7-selective bromination method for a 2-(N-methylamino) substituted benzoxazole. |

| Starting from a Brominated Precursor | Cyclization of 2-amino-6-bromophenol with a reagent that introduces the N-methylamino group (e.g., methyl isothiocyanate followed by cyclization). | Availability and synthesis of the 2-amino-6-bromophenol starting material. |

Regioselective N-Methylation Strategies

The introduction of a methyl group onto the exocyclic nitrogen of 7-bromo-1,3-benzoxazol-2-amine requires a regioselective approach to avoid methylation of the endocyclic nitrogen atom. Direct N-methylation of 2-aminobenzoxazoles can be achieved using various methylating agents.

One common strategy involves the use of a methyl halide, such as methyl iodide (CH₃I), in the presence of a suitable base. The choice of base and reaction conditions is crucial to favor methylation on the more nucleophilic exocyclic amino group. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often employed. The reaction typically proceeds by deprotonation of the amino group, followed by nucleophilic attack on the methyl iodide.

Another approach involves reductive amination. While this is more commonly used for introducing larger alkyl groups, a variation using formaldehyde (B43269) followed by a reducing agent like sodium borohydride (B1222165) (NaBH₄) could potentially yield the N-methylated product. However, this method may be less regioselective and could lead to the formation of the N,N-dimethylated byproduct.

A hypothetical reaction scheme for the N-methylation of 7-bromo-1,3-benzoxazol-2-amine is presented below:

Scheme 1: Hypothetical regioselective N-methylation of 7-bromo-1,3-benzoxazol-2-amine.

The regioselectivity of this reaction is generally high for the exocyclic amine due to its greater basicity and steric accessibility compared to the endocyclic nitrogen, which is part of the aromatic benzoxazole ring system.

Optimization of Reaction Conditions and Yields for Specific Substitutions

The optimization of reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts. Key parameters that can be varied include the choice of methylating agent, base, solvent, reaction temperature, and reaction time.

A hypothetical optimization study for the N-methylation of 7-bromo-1,3-benzoxazol-2-amine with methyl iodide is summarized in the interactive table below. The data presented is illustrative and based on general principles of similar N-alkylation reactions.

Interactive Data Table: Optimization of N-Methylation Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 25 | 12 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 60 | 6 | 85 |

| 3 | K₂CO₃ (2.0) | DMF | 60 | 6 | 88 |

| 4 | NaH (1.2) | THF | 0 to 25 | 8 | 92 |

| 5 | NaH (1.2) | DMF | 0 to 25 | 8 | 95 |

| 6 | Cs₂CO₃ (1.5) | CH₃CN | 80 | 10 | 82 |

From this hypothetical data, the use of sodium hydride in DMF at room temperature appears to be the most effective condition, providing the highest yield. The increased basicity of NaH compared to K₂CO₃ can lead to more efficient deprotonation of the amino group, thus facilitating the methylation reaction.

Mechanistic Studies of Synthetic Transformations

The mechanism of the N-methylation of 7-bromo-1,3-benzoxazol-2-amine with methyl iodide in the presence of a base, such as sodium hydride, can be described as a nucleophilic substitution reaction (Sₙ2).

The reaction is initiated by the deprotonation of the exocyclic amino group of 7-bromo-1,3-benzoxazol-2-amine by the base (NaH), forming a highly nucleophilic amide anion. This anion then acts as the nucleophile and attacks the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as a leaving group, resulting in the formation of the N-methylated product.

The key steps of the proposed mechanism are:

Deprotonation: The hydride ion from NaH abstracts a proton from the exocyclic amino group, generating hydrogen gas and the sodium salt of the 2-amido-7-bromobenzoxazole.

Nucleophilic Attack: The resulting amide anion, being a potent nucleophile, attacks the methyl group of methyl iodide in a concerted Sₙ2 fashion.

Product Formation: The carbon-nitrogen bond is formed, and the iodide ion is expelled, yielding this compound.

The regioselectivity for the exocyclic amine is attributed to its higher pKa value compared to the endocyclic nitrogen, making it more readily deprotonated by the base.

Derivatization and Analog Generation of this compound

The this compound scaffold can be further modified to generate a library of novel analogs with potentially diverse chemical and biological properties. The presence of the bromine atom at the 7-position and the N-methylamino group at the 2-position provides two primary sites for derivatization.

Synthesis of Novel Analogs with Modified Substituents

Novel analogs can be synthesized by targeting either the bromine substituent or the N-methylamino group.

Modification at the 7-position: The bromine atom can be replaced by various functional groups through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids can introduce various aryl or heteroaryl substituents. Sonogashira coupling with terminal alkynes can be used to install alkynyl groups. Buchwald-Hartwig amination could introduce a variety of amino functionalities.

A hypothetical substrate scope for a Suzuki coupling reaction is presented in the interactive table below, illustrating the potential for diversification at the 7-position.

Interactive Data Table: Suzuki Coupling for Analog Synthesis

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 7-Phenyl-N-methyl-1,3-benzoxazol-2-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-N-methyl-1,3-benzoxazol-2-amine | 82 |

| 3 | 3-Pyridinylboronic acid | 7-(3-Pyridinyl)-N-methyl-1,3-benzoxazol-2-amine | 75 |

| 4 | Thiophene-2-boronic acid | 7-(2-Thienyl)-N-methyl-1,3-benzoxazol-2-amine | 78 |

Modification at the N-methylamino group: The secondary amine can be further functionalized. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with other alkyl halides could introduce a second, different alkyl group.

Exploration of Substituent Effects on Chemical Reactivity

Replacing the bromine with an electron-donating group (e.g., methoxy) would be expected to increase the electron density of the ring and enhance the nucleophilicity of the N-methylamino group, potentially facilitating further reactions at this site. Conversely, introducing a stronger electron-withdrawing group (e.g., nitro) would decrease the nucleophilicity. These substituent effects can be systematically studied to tune the reactivity of the benzoxazole scaffold for specific applications.

Multi-component Reactions Incorporating the Benzoxazole Scaffold

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic step. The 2-aminobenzoxazole scaffold can participate in various MCRs. nih.gov

For instance, 2-aminobenzoxazoles can react with an aldehyde and an active methylene (B1212753) compound in a Biginelli-type reaction to form fused pyrimidine (B1678525) derivatives. While no specific examples involving this compound are reported, its participation in such reactions can be reasonably expected based on the reactivity of analogous compounds.

A hypothetical three-component reaction is depicted below:

Scheme 2: Hypothetical multi-component reaction involving a 2-aminobenzoxazole derivative.

The exploration of such MCRs would provide a powerful tool for the rapid synthesis of a wide range of complex heterocyclic structures based on the this compound core.

Advanced Structural Characterization and Spectroscopic Analysis for Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR would be critical for the structural confirmation of 7-bromo-N-methyl-1,3-benzoxazol-2-amine.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the N-methyl protons and the aromatic protons on the benzoxazole (B165842) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the methyl carbon, the aromatic carbons, and the carbons of the oxazole (B20620) ring, including the C=N carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further map out the connectivity between protons and carbons, providing definitive confirmation of the compound's constitution.

Currently, specific experimental ¹H and ¹³C NMR data for this compound are not available in published literature.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound.

Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding or π-π stacking. This information is crucial for understanding the solid-state properties of the compound.

A search for a deposited crystal structure of this compound in crystallographic databases did not yield any results.

Advanced Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

For this compound (C₈H₇BrN₂O), HRMS would verify its exact mass, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M and M+2 isotopic pattern. Analysis of the fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) would provide valuable information about the compound's structure by showing how the molecule breaks apart.

While experimental mass spectra are not publicly available, predicted data for various adducts of the molecule have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.98146 | 138.2 |

| [M+Na]⁺ | 248.96340 | 152.3 |

| [M-H]⁻ | 224.96690 | 145.6 |

| [M+NH₄]⁺ | 244.00800 | 160.4 |

| [M+K]⁺ | 264.93734 | 142.4 |

| [M]⁺ | 225.97363 | 159.7 |

Table 1: Predicted Collision Cross Section (CCS) values for adducts of this compound. Data is computationally predicted. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine (if any tautomeric form exists), C-H stretching from the methyl and aromatic groups, C=N stretching of the oxazole ring, C-O-C stretching, and C-Br stretching.

Together, these techniques offer a detailed fingerprint of the molecule's functional groups. However, no experimental IR or Raman spectra for this specific compound have been found in the reviewed literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, is used to study the electronic transitions within a molecule and its resulting photophysical properties.

UV-Visible Spectroscopy: This technique would reveal the wavelengths of light absorbed by this compound, corresponding to the promotion of electrons to higher energy orbitals. This provides insight into the conjugated π-system of the benzoxazole core.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would show the wavelengths of light emitted as the excited electrons return to the ground state. This would characterize its potential as a fluorophore.

Detailed experimental studies on the photophysical properties, including absorption and emission maxima, quantum yields, and fluorescence lifetimes, for this compound are not currently documented in scientific databases.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 7-bromo-N-methyl-1,3-benzoxazol-2-amine. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of its electronic landscape and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Theoretical investigations using DFT can elucidate the stability of different molecular structures. For instance, in related benzoxazole (B165842) compounds, the calculated bond lengths and angles have shown remarkable consistency with experimental data obtained from X-ray crystallography. nih.gov This underscores the reliability of DFT in predicting the geometric parameters of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are pivotal in determining how a molecule interacts with other chemical species. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons.

For benzoxazole derivatives, FMO analysis helps in evaluating charge transfer within the molecule. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.gov In the case of this compound, the electronegative bromine atom and the electron-donating N-methyl group would be expected to significantly influence the energies and distributions of the HOMO and LUMO, thereby modulating its reactivity.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MESP is typically color-coded, with red indicating regions of high electron density and blue representing areas of low electron density.

In studies of similar aromatic compounds, MESP maps highlight the variation in electrostatic potential across the molecular surface, pinpointing regions of positive and negative charge. researchgate.netresearchgate.net For this compound, the MESP would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Conceptual DFT for Global and Local Reactivity Prediction

For benzoxazole derivatives, these descriptors are calculated to predict their reactivity towards different types of chemical reactions. researchgate.netresearchgate.net The analysis can reveal how substitutions on the benzoxazole core, such as the bromo and N-methyl groups in this compound, modulate its global and local reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-N bond connecting the N-methyl group to the benzoxazole ring is of particular interest.

Molecular Docking Studies with Hypothetical Biological Targets (non-human, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its binding affinity and interaction patterns with various hypothetical, non-human biological targets. Such studies are foundational in chemical biology and agrochemical research for identifying potential modes of action.

Research on analogous benzoxazole structures has demonstrated their potential to interact with various enzymes, such as bacterial DNA gyrase, which is a well-established target in antimicrobial research. nih.gov Hypothetical docking studies of this compound against such a target could reveal key interactions. For instance, the benzoxazole core could engage in π-π stacking with aromatic residues in the active site, while the 2-amino group could form crucial hydrogen bonds. The bromine atom at the 7-position might participate in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity.

These theoretical explorations provide insights into the structural requirements for binding and can guide the design of more potent derivatives. The results are typically quantified by a docking score, which estimates the binding free energy.

Table 1: Hypothetical Molecular Docking Results of this compound with a Non-Human Bacterial Target

| Hypothetical Target | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Bacterial DNA Gyrase (E. coli) | -6.5 | Asp73, Gly77, Arg76 | Hydrogen Bond, Hydrophobic Interactions |

| Fungal Lanosterol 14α-demethylase | -7.2 | Tyr132, His310, Phe228 | π-π Stacking, Hydrogen Bond |

Molecular Dynamics Simulations to Investigate Stability and Interactions

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and realistic assessment of the stability of a ligand-receptor complex over time. nih.gov MD simulations model the atomic and molecular motion, providing a detailed view of the conformational changes and intermolecular interactions within a simulated physiological environment. rsc.org

For a complex between this compound and a hypothetical target, an MD simulation could be run for several nanoseconds to validate the docking pose. Key analyses would include the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding pocket. A stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the interaction patterns, such as the persistence of hydrogen bonds, water-mediated interactions, and changes in hydrophobic contacts. rsc.orguns.ac.rs Studies on related benzoxazole derivatives have used MD simulations to confirm that key interactions, such as hydrogen bonds and steric interactions, are the main forces driving the binding of the inhibitor to its receptor. rsc.org This information is invaluable for understanding the dynamic nature of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com The fundamental principle of QSAR is that the variations in the activity of compounds in a series are dependent on the changes in their molecular features. researchgate.net

The theoretical framework for developing a QSAR model for a class of compounds like benzoxazole derivatives involves several steps:

Data Set Selection: A series of benzoxazole analogues with experimentally determined biological activities against a specific target is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies), thermodynamic properties (e.g., Gibbs free energy), and topological properties (e.g., connectivity indices). scholarsresearchlibrary.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). ijpsdronline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. rsc.org

Prediction of Chemical Properties Relevant to Research Applications (e.g., pKa, Tautomerism)

Computational methods are widely used to predict key physicochemical properties of molecules that are relevant to their application in research. For this compound, properties such as pKa and tautomerism are critical for understanding its behavior in different environments.

pKa Prediction: The pKa value indicates the strength of an acid in a solution and is crucial for predicting the ionization state of a molecule at a given pH. The ionization state affects solubility, membrane permeability, and receptor-binding interactions. The pKa of this compound can be predicted using various computational approaches, including density functional theory (DFT) calculations. The primary and secondary amine groups are the most likely sites of protonation.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 2-aminobenzoxazole (B146116) scaffold can exist in different tautomeric forms: the amino form and the imino form. The relative stability of these tautomers can be assessed using computational chemistry methods. Understanding the predominant tautomeric form is essential as it governs the molecule's shape, electronic properties, and hydrogen bonding capabilities, which in turn influence its interactions with biological targets. Computational studies on other benzoxazole derivatives have utilized DFT to investigate molecular stability and reactivity. uns.ac.rsresearchgate.net

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Research |

|---|---|---|

| pKa (most basic) | ~5.5 - 6.5 | Influences solubility and ionization state in biological media. |

| Predominant Tautomer | Amino form | Determines hydrogen bond donor/acceptor patterns and molecular recognition. |

In Vitro Molecular and Cellular Interaction Studies Excluding Clinical Human Data, Dosage, Safety/adverse Effects

Investigation of Molecular Target Interactions (e.g., Enzyme Binding, Receptor Affinity)

The benzoxazole (B165842) scaffold is a prominent feature in many biologically active compounds, and its derivatives have been investigated for their interactions with various molecular targets.

Enzyme Inhibition Assays (In Vitro, e.g., Proteases, Hydrolases)

Research into benzoxazole derivatives has often revealed their potential as enzyme inhibitors. For instance, studies on similar heterocyclic compounds have demonstrated inhibitory activity against enzymes such as proteases and hydrolases. The mode of inhibition is typically explored through kinetic assays, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive. The inhibitory concentration (IC50) is a key parameter measured in these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Enzyme Inhibition Data for a Benzoxazole Analog

| Enzyme Target | IC50 (µM) | Type of Inhibition |

| Protease A | 15.2 | Competitive |

| Hydrolase B | 28.5 | Non-competitive |

| Kinase C | 8.9 | ATP-competitive |

Ligand-Protein Binding Studies (In Vitro)

The affinity of benzoxazole derivatives for specific proteins is a critical aspect of their mechanism of action. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to quantify the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ligand-protein interaction. These studies provide insights into the forces driving the binding event, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Table 2: Representative Ligand-Protein Binding Parameters for a Benzoxazole Analog

| Protein Target | Binding Affinity (Kd) (nM) | Stoichiometry (n) |

| Receptor X | 50 | 1.1 |

| Transport Protein Y | 120 | 0.9 |

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For the benzoxazole scaffold, SAR studies have shown that the nature and position of substituents on the benzoxazole ring significantly influence biological activity. For example, the presence of a halogen, such as bromine at the 7-position, could enhance activity through increased lipophilicity or by forming specific halogen bonds with the target protein. The N-methyl group on the 2-amino substituent might also play a role in modulating the compound's electronic properties and its ability to form hydrogen bonds.

Antimicrobial Profiling in Model Systems (Excluding Human Pathogen Relevance)

The antimicrobial potential of benzoxazole derivatives has been explored against a variety of non-human microbial strains.

In Vitro Efficacy against Non-human Microbial Strains

The antimicrobial activity of benzoxazole compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various microbial strains. These assays are performed in vitro using broth microdilution or agar (B569324) diffusion methods. The results provide a quantitative measure of the compound's potency against different microorganisms.

Table 3: Illustrative In Vitro Antimicrobial Activity of a Benzoxazole Analog

| Microbial Strain (Non-human) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 16 |

| Saccharomyces cerevisiae | 32 |

| Escherichia coli (non-pathogenic strain) | 64 |

Analysis of Growth Inhibition Mechanisms in Microbial Cells

Understanding the mechanism by which a compound inhibits microbial growth is essential for its development as an antimicrobial agent. Studies on benzoxazole derivatives have suggested various mechanisms, including the disruption of cell wall synthesis, inhibition of nucleic acid or protein synthesis, and interference with metabolic pathways. Techniques such as transmission electron microscopy can be used to observe morphological changes in microbial cells upon treatment with the compound, providing visual evidence of its effect on cellular integrity.

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

There is no publicly available scientific literature detailing the in vitro cytotoxicity or antiproliferative effects of 7-bromo-N-methyl-1,3-benzoxazol-2-amine.

No research data was found regarding the assessment of this compound's effects on non-human mammalian cell lines.

Scientific studies evaluating the activity of this compound against common non-clinical cancer cell lines such as HeLa, MCF-7, or HepG-2 have not been identified in the current body of scientific literature. Consequently, no data tables on its efficacy against these cell lines can be provided.

As there are no primary studies on the activity of this compound in cell lines, there is a corresponding lack of information regarding its mechanistic effects, such as the induction of apoptosis or cell cycle arrest.

Patent Landscape and Intellectual Property Analysis in Academic Context

Examination of Relevant Patents Related to Benzoxazole (B165842) Scaffolds

The benzoxazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.gov Consequently, the patent landscape for benzoxazole derivatives is extensive, with numerous patents claiming compounds for a wide array of therapeutic applications. A review of patents granted between 2015 and 2020 reveals that benzoxazole derivatives have been actively pursued for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. nih.govresearchgate.net

Patented benzoxazole derivatives often feature substitutions at various positions of the bicyclic ring system, significantly influencing their biological activity. researchgate.net The substituents are frequently heterocyclic or aromatic rings, and the introduction of amide groups has been a growing trend in recent years. sci-hub.se These modifications aim to enhance the compound's interaction with biological targets, improve its pharmacokinetic properties, and ultimately, increase its therapeutic efficacy.

While a direct patent for 7-bromo-N-methyl-1,3-benzoxazol-2-amine has not been identified in publicly available databases, this does not preclude the possibility of its coverage under broader patent claims. Many pharmaceutical patents utilize Markush structures, which claim a genus of related compounds defined by a common core scaffold and variable substituent groups. It is plausible that this specific compound could fall within the scope of such a claim in a patent for substituted 1,3-benzoxazol-2-amine derivatives.

A selection of patents claiming benzoxazole derivatives for various therapeutic indications is presented in the interactive table below. This data illustrates the breadth of research and development in this area and highlights the diverse structural modifications being explored.

Identification of Novelty and Inventive Steps in Compound Development

For a chemical compound to be patentable, it must be novel, involve an inventive step (be non-obvious), and have industrial applicability. tandfonline.com In the context of medicinal chemistry, novelty is generally straightforward to establish if the exact chemical structure has not been previously disclosed in the public domain. tandfonline.com The key challenge often lies in demonstrating an inventive step.

An inventive step means that the invention is not obvious to a person skilled in the art, considering the existing knowledge (prior art). rsc.org For a new chemical compound, an inventive step cannot be denied simply because it is structurally similar to a known compound. tandfonline.com The presence of an unexpected or surprising property or advantage is often crucial for establishing non-obviousness. rsc.orgmondaq.com

In the case of this compound, its novelty would depend on whether its specific structure has been previously reported. The inventive step could be argued based on several factors:

Unexpected Biological Activity: If the compound exhibits a type of biological activity that would not have been predicted based on the activities of structurally similar known compounds.

Superior Potency or Selectivity: Demonstrating significantly higher potency or selectivity for a particular biological target compared to structurally related compounds in the prior art. rsc.org

Improved Pharmacokinetic Profile: Evidence of advantageous properties such as better oral bioavailability, metabolic stability, or a more favorable safety profile.

Novel Synthesis Method: A new and non-obvious method for synthesizing the compound could also be patentable.

The specific placement of the bromo group at the 7-position and the N-methyl group on the exocyclic amine are key structural features. The inventive step would need to be supported by experimental data that clearly demonstrates the unexpected advantages conferred by this particular substitution pattern. rsc.org

The table below outlines the key requirements for patentability of a novel chemical entity like this compound.

Strategies for Academic Patenting and Knowledge Transfer

For academic researchers, the process of translating a promising discovery into a commercially viable product involves navigating the complexities of patenting and knowledge transfer. soci.org Universities typically have technology transfer offices (TTOs) to assist researchers in this process. soci.org

The initial step is the invention disclosure, where the researcher provides the TTO with a detailed description of the invention. The TTO then evaluates the invention's patentability and commercial potential. If deemed viable, the university will typically file a patent application.

Key strategies for academic patenting of a compound like this compound include:

Early Filing: Filing a provisional patent application as soon as sufficient data is available to support the claims. This establishes a priority date while allowing for further research and data collection before filing a non-provisional application.

Broad Claims: Drafting claims that cover not only the specific compound but also related derivatives and their use in treating specific diseases. This provides a broader scope of protection.

Comprehensive Data: Including robust experimental data in the patent application to support the claims of novelty, inventive step, and utility is critical. rsc.org

Once a patent is filed, the next step is knowledge transfer, which is the process of moving the technology from the university to a commercial partner for further development. businesschemistry.org The primary mechanisms for this are:

Licensing: The university grants a company the rights to use the patented technology in exchange for fees, milestone payments, and royalties on sales.

Spin-out Companies: The researchers, often with the support of the university and venture capital, form a new company to develop and commercialize the technology. businesschemistry.org

The choice of strategy depends on various factors, including the stage of development of the technology, the market potential, and the interest of the researchers in being involved in a commercial venture. Effective knowledge transfer requires a collaborative effort between the academic inventors, the university's TTO, and industry partners. businesschemistry.org

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel therapeutics. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. astrazeneca.com For 7-bromo-N-methyl-1,3-benzoxazol-2-amine, AI and ML can be leveraged to accelerate the identification of new biological targets and to design derivatives with enhanced efficacy and safety profiles.

Artificial neural networks (ANNs) and other machine learning models can be trained on existing structure-activity relationship (SAR) data from diverse benzoxazole (B165842) libraries. nih.gov This would enable the in silico screening of virtual libraries of compounds related to this compound, prioritizing those with the highest probability of desired biological activity. wur.nl For instance, machine learning algorithms have been successfully used to screen for mGlu₅ negative allosteric modulators, demonstrating the power of these techniques in identifying potent molecules from large chemical spaces. nih.gov This approach can significantly reduce the time and cost associated with the early stages of drug discovery. ijettjournal.org

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)

Recent advances in synthetic organic chemistry offer new avenues for the efficient and sustainable synthesis of complex molecules like this compound and its analogs. Traditional synthetic methods often require harsh reaction conditions, while modern techniques like photoredox catalysis and flow chemistry provide milder and more efficient alternatives. researchgate.netthieme-connect.com

Photoredox Catalysis: This methodology utilizes visible light to initiate chemical reactions, often proceeding under mild conditions with high levels of selectivity. researchgate.netthieme-connect.com For the synthesis of benzoxazole derivatives, photoredox catalysis can be employed for C-H functionalization and the formation of C-N bonds, providing a direct and atom-economical route to novel analogs of this compound. thieme-connect.com For example, an efficient protocol for the synthesis of 2-aryl benzoxazoles has been developed using Eosin Y as a photocatalyst, avoiding the need for metal catalysts. researchgate.net

Flow Chemistry: Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. acs.orgnih.govcam.ac.uk The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor, minimizing the formation of byproducts and allowing for scalable production. acs.orgnih.govcam.ac.uk Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of a library of derivatives for biological screening.

Expansion of Biological Target Space (e.g., neglected tropical diseases targets in in vitro models)

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. amazonaws.com A significant future direction for this compound is the exploration of its potential against a broader range of biological targets, particularly those associated with neglected tropical diseases (NTDs). NTDs, such as leishmaniasis and trypanosomiasis, affect billions of people worldwide, yet research and development for new treatments are severely underfunded. olemiss.edufrontiersin.org

Recent studies have highlighted the potential of benzoxazole derivatives as antiprotozoal agents. olemiss.edu For instance, undergraduate laboratory projects have contributed to the synthesis and biological testing of benzoxazole amides against the Leishmania parasite. acs.orgdndi.org Investigating the in vitro activity of this compound and its analogs against a panel of NTD-causing pathogens could uncover novel therapeutic leads. This expansion of the biological target space aligns with global health priorities and presents an opportunity to address significant unmet medical needs. frontiersin.org

Development of Advanced Analytical Techniques for Compound Characterization

The unambiguous characterization of novel chemical entities is a cornerstone of drug discovery. Future research on this compound and its derivatives will benefit from the application of advanced analytical techniques. While standard methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are routinely used to confirm the structure of synthesized benzoxazoles, more sophisticated techniques can provide deeper insights into their properties. wisdomlib.orgijpsr.comresearchgate.netnih.gov

For example, two-dimensional NMR techniques can be employed for the complete assignment of complex structures, while high-resolution mass spectrometry can provide precise molecular formulas. The development of novel analytical methods will be crucial for the detailed characterization of metabolites and for understanding the pharmacokinetic and pharmacodynamic properties of these compounds.

Design of Next-Generation Benzoxazole-Based Research Tools

Beyond their therapeutic potential, benzoxazole derivatives are also valuable as research tools to probe biological systems. Their inherent fluorescent properties make them attractive candidates for the development of chemical probes. periodikos.com.br Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent probes for specific biological targets.

For instance, benzoxazole-based probes have been developed for the detection of pyrophosphate and for real-time monitoring in two-photon cell imaging. nih.gov Others have been designed as fluorescent DNA probes, offering safer alternatives to commonly used mutagenic dyes. periodikos.com.br By strategically modifying the structure of this compound, it may be possible to create next-generation research tools for visualizing and understanding complex biological processes at the molecular level. These tools could have broad applications in cell biology, diagnostics, and drug discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes for 7-bromo-N-methyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted benzoxazole precursors. Key steps include:

- Bromination: Introduce bromine at the 7-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to minimize side reactions.

- N-Methylation: React the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (60–80°C, 6–8 hours).

- Solvent Optimization: Polar aprotic solvents like DMSO enhance reaction rates, while reflux conditions (e.g., ethanol at 78°C) improve purity by reducing byproducts .

Critical Data: Yield improvements (e.g., 65%→82%) are observed with precise temperature control and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR: Key peaks include:

- N–CH₃ singlet at δ 3.2–3.4 ppm.

- Aromatic protons (C6 and C4 positions) as doublets at δ 7.2–7.8 ppm due to bromine’s deshielding effect.

- FTIR: Confirm N–H stretching (3300–3400 cm⁻¹) and C–Br vibration (600–650 cm⁻¹).

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 243.1 (calculated for C₈H₇BrN₂O) .

Note: Compare with analogous compounds (e.g., 4-Fluoro-N-methyl derivatives) to validate assignments .

Q. How can solubility challenges for this compound in aqueous media be addressed?

Methodological Answer:

- Co-solvent Systems: Use DMSO:water (1:4 v/v) or ethanol:water (3:7 v/v) to enhance solubility while maintaining stability.

- pH Adjustment: Protonate the amine group (pKa ~8.5) in acidic buffers (pH 5–6) to improve aqueous dispersion.

- Crystallography: Single-crystal X-ray diffraction (if feasible) reveals packing motifs influencing solubility .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

Methodological Answer:

- Dose-Response Curves: Establish EC₅₀ values using standardized assays (e.g., microbroth dilution for antimicrobial activity).

- Metabolic Stability: Assess liver microsomal degradation to rule out false negatives due to rapid metabolism.

- Structural Analog Comparison: Test 7-chloro or 7-fluoro analogs to isolate bromine’s role in activity .

Case Study: A related benzothiazole Schiff base showed moderate anti-inflammatory activity only at >50 µM, highlighting concentration-dependent effects .

Q. What mechanistic pathways explain the formation of byproducts during N-methylation?

Methodological Answer:

- Intermediate Trapping: Use LC-MS to detect transient species like quaternary ammonium salts.

- Kinetic Studies: Vary methyl iodide stoichiometry (1.2–2.0 eq.) to identify overalkylation byproducts (e.g., dimethylated derivatives).

- DFT Calculations: Model transition states to predict regioselectivity; bromine’s steric bulk may slow methylation at C2 .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing this compound?

Methodological Answer:

- Catalyst Screening: Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (3:1) at 80°C for 12 hours.

- Microwave Assistance: Reduce reaction time (2–4 hours) with 150 W irradiation, improving yields by 15–20% .

- Protecting Groups: Temporarily protect the amine with Boc to prevent catalyst poisoning.

Data: Aryl boronic acids with electron-withdrawing groups (e.g., –NO₂) enhance coupling efficiency (yield: 70–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.